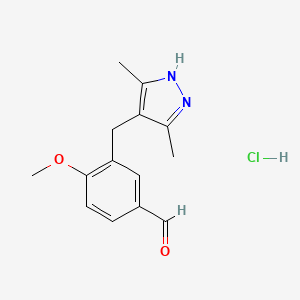
3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone” have been synthesized via chlorination of “(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone”, which was prepared by acylation of "1,3-dimethyl-5-pyrazolone" .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Emregül and Hayvalı (2006) demonstrated that a Schiff base compound derived from phenazone and vanillin significantly retards the corrosion rate of steel in 2 M HCl solution, highlighting its potential as a corrosion inhibitor. This compound was more effective than its precursors, with efficiency increasing with inhibitor concentration but decreasing with temperature rise. The study calculated activation energies and thermodynamic parameters, suggesting its practical utility in protecting steel surfaces in acidic environments Emregül & Hayvalı, 2006.
Antimicrobial and Anticancer Evaluation
Sigroha et al. (2012) synthesized a series of compounds related to the query chemical and evaluated them for antimicrobial and anticancer potentials. Compounds with specific substituents showed promising activity against microbial pathogens and cancer cells. Quantitative structure-activity relationship (QSAR) studies highlighted the importance of molecular connectivity indices in antifungal activity, although these models were not statistically significant for anticancer activity. This suggests the compound's scaffold may be useful in designing drugs with antimicrobial and anticancer activities Sigroha et al., 2012.
Sensing and Imaging Applications
Alam et al. (2017) developed a sensor based on a similar compound for the highly sensitive and selective recognition of trivalent metal ions (Al3+, Fe3+, and Cr3+) with potential applications in live cell imaging and the construction of advanced molecular logic devices. The sensor displayed significant fluorescence intensity enhancement upon metal binding, indicating its suitability for bio-imaging applications and as a component in molecular devices Alam et al., 2017.
Synthesis and Characterization of Novel Compounds
Research by Kumar et al. (2017) on synthesizing novel isoxazoline incorporated pyrrole derivatives, including a process involving a similar compound, demonstrated the potential of these derivatives in antimicrobial activities. The study's findings contribute to the development of new pharmaceutical agents with potential applications in treating microbial infections Kumar et al., 2017.
Organized Assemblies and Metal-Organic Frameworks
Zheng et al. (2013) investigated the reactions of a compound analogous to the query chemical, leading to the formation of organized assemblies with potential applications in the design of new materials and sensors. These assemblies demonstrate the structural versatility and functional potential of pyrazole-based compounds in materials science Zheng et al., 2013.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-9-13(10(2)16-15-9)7-12-6-11(8-17)4-5-14(12)18-3;/h4-6,8H,7H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVNHODDZIUFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(C=CC(=C2)C=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

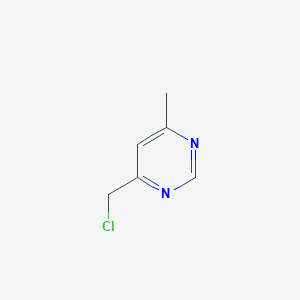
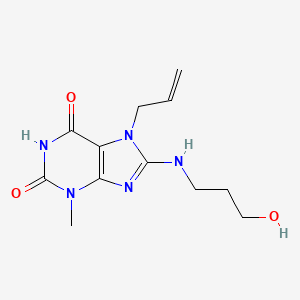

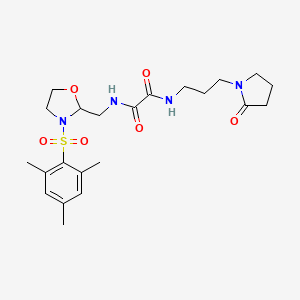
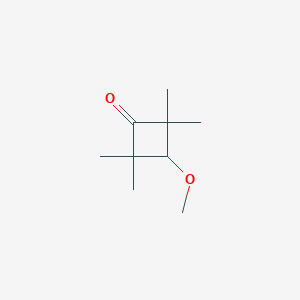
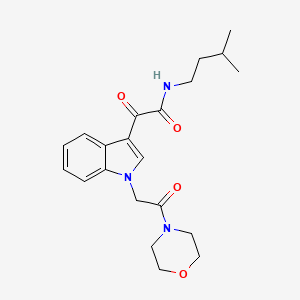
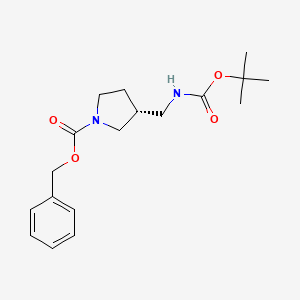
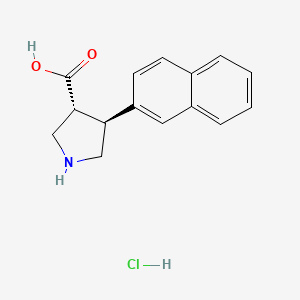
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2664991.png)
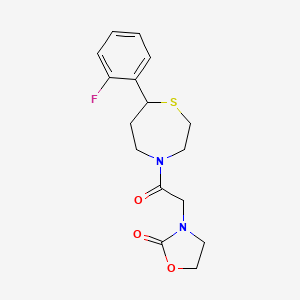
![3-Benzyl-6-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2664993.png)
![2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2664994.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2664995.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)